Cebranopadol - 863513-91-1

Cebranopadol

Catalog Number: EVT-263278
CAS Number: 863513-91-1
Molecular Formula: C24H27FN2O
Molecular Weight: 378.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cebranopadol (trans-6′-fluoro-4′,9′-dihydro-N,N-dimethyl-4-phenyl-spiro[cyclohexane-1,1′(3′H)-pyrano[3,4-b]indol]-4-amine) is a novel analgesic compound classified as a first-in-class, potent agonist of both the nociceptin/orphanin FQ peptide (NOP) receptor and classical opioid receptors (μ, δ, and κ). [, ] Cebranopadol's unique dual-targeting mechanism makes it a subject of significant scientific research, particularly in the field of pain management. []

Future Directions
  • Optimization of Dosing Regimen: Further research is needed to refine the dosing regimen to minimize adverse effects and enhance patient tolerability, particularly during the titration phase. []
  • Potential for Treating Opioid Use Disorder: Cebranopadol’s ability to reduce cocaine self-administration and reinstatement in preclinical models suggests its potential for treating opioid use disorder. [, ] This warrants further investigation in clinical settings.

Morphine

  • Compound Description: Morphine is a potent opioid analgesic that acts primarily as a mu-opioid peptide (MOP) receptor agonist. It is widely used for pain management but associated with side effects such as respiratory depression, constipation, tolerance, and dependence. [, , , , , , ]
  • Relevance: Morphine serves as a benchmark for comparing the analgesic efficacy and side effect profile of cebranopadol. While both compounds effectively reduce pain by acting on MOP receptors, cebranopadol demonstrates a potentially wider therapeutic window with reduced respiratory depression and dependence liability due to its additional activity at the nociceptin/orphanin FQ peptide (NOP) receptor. [, , , , , , ]

Fentanyl

  • Compound Description: Fentanyl is a potent synthetic opioid analgesic with high affinity for the MOP receptor. It is widely used for its rapid onset and short duration of action but carries a significant risk of respiratory depression and addiction. [, ]
  • Relevance: Similar to morphine, fentanyl serves as a comparator for evaluating the safety and efficacy of cebranopadol. Preclinical studies indicate that cebranopadol exhibits a greater separation between its analgesic effects and respiratory depression compared to fentanyl, suggesting a potentially improved safety profile. [, , ]

Hydromorphone

  • Compound Description: Hydromorphone is a potent opioid analgesic and a semisynthetic derivative of morphine. It acts primarily as a MOP receptor agonist and is used to treat moderate to severe pain. []
  • Relevance: Hydromorphone serves as a reference point for assessing the abuse liability of cebranopadol. Clinical studies indicate that cebranopadol has a lower abuse potential than hydromorphone, suggesting a reduced risk of addiction. []

Tapentadol

  • Compound Description: Tapentadol is a centrally acting analgesic with a dual mode of action. It acts as a MOP receptor agonist and inhibits norepinephrine reuptake, contributing to its analgesic effects. [, , ]

Buprenorphine

  • Compound Description: Buprenorphine is a partial MOP receptor agonist and a kappa-opioid receptor antagonist. It is used to treat moderate to severe pain and opioid addiction due to its ceiling effect on respiratory depression and lower abuse potential compared to full MOP receptor agonists. [, , , ]

AT-121

  • Compound Description: AT-121 is a bifunctional NOP/MOP receptor partial agonist. Preclinical studies demonstrate its potent analgesic effects without the typical MOP receptor-mediated side effects, including respiratory depression, abuse liability, physical dependence, and itching. [, , ]

BU08028

  • Compound Description: BU08028, also known as SR14150, is a bifunctional NOP/MOP receptor partial agonist with a piperidin-4-yl-1,3-dihydroindol-2-one backbone. Preclinical studies demonstrate its potent analgesic effects with a reduced side effect profile compared to traditional MOP receptor agonists. [, , ]

AT-175

  • Compound Description: AT-175 is a NOP full/MOP partial agonist. Studies in non-human primates demonstrated potent analgesic effects with limited reinforcing effects compared to full MOP agonists like oxycodone and heroin. []

J-113397

  • Compound Description: J-113397 is a selective NOP receptor antagonist used in preclinical studies to investigate the role of the NOP receptor in pain modulation. [, , , ]
  • Relevance: J-113397 is a valuable pharmacological tool for dissecting the contribution of NOP receptor activation to the analgesic effects of cebranopadol. Studies using J-113397 demonstrate that cebranopadol's analgesic effects are partially mediated through NOP receptor activation. [, , , ]

Naloxone

  • Compound Description: Naloxone is a non-selective opioid receptor antagonist used clinically to reverse opioid overdose. [, , , , ]
  • Relevance: Naloxone serves as a tool to investigate the involvement of opioid receptors in the analgesic effects of cebranopadol. Studies demonstrate that naloxone can partially reverse cebranopadol-induced analgesia, confirming its action through opioid receptors. [, , , , ]
Synthesis Analysis

The synthesis of Cebranopadol involves several key steps:

  1. Starting Materials: The process begins with commercially available 2-iodo-4-fluoroaniline and 1-silyl-1-butynol.
  2. Strecker Synthesis: A two-step approach is employed to create an aminoketone from monoketal protected 1,4-cyclohexanedione using HNMe₂·HCl/KCN.
  3. Cyclization: The critical step is the oxa-Pictet-Spengler reaction, which can be performed under various conditions such as using bismuth triflate or zeolite catalysts. The use of zeolite K-10 catalyst has been highlighted for its ability to produce the desired E diastereomer selectively with good yields .
  4. Diastereomer Separation: Due to the formation of multiple diastereomers during synthesis, high-performance liquid chromatography (HPLC) is used for separation and purification .
Molecular Structure Analysis

Cebranopadol's molecular structure is characterized by its complex spirocyclic framework. The compound can be represented by the following chemical formula:

  • Chemical Formula: C₂₁H₂₃F₁N₂O
  • Molecular Weight: 353.42 g/mol

The structural features include:

  • A spiro[cyclohexane-1,1′(3′H)-pyrano[3,4-b]indol]-4-amine core.
  • A dimethylamino group at the 4-position of the phenyl ring.

The stereochemistry is crucial for its activity, with the trans configuration being favored for binding at the nociceptin/orphanin FQ and mu-opioid receptors .

Chemical Reactions Analysis

Cebranopadol undergoes various chemical reactions during its synthesis and in biological systems:

  1. Oxa-Pictet-Spengler Reaction: This reaction involves the cyclization of an indole derivative to form the dihydropyrano[3,4-b]indole moiety.
  2. Stability Studies: In biological contexts, Cebranopadol exhibits metabolic stability due to its structural design, which reduces susceptibility to enzymatic degradation compared to traditional opioids .
  3. Receptor Interactions: The compound's interactions with nociceptin/orphanin FQ and mu-opioid receptors involve complex binding mechanisms that are influenced by its stereochemistry and functional groups.
Mechanism of Action

Cebranopadol acts through dual pathways:

  1. Mu-Opioid Receptor Agonism: By binding to mu-opioid receptors, it mimics endogenous opioid peptides, leading to analgesic effects.
  2. Nociceptin/Orphanin FQ Receptor Agonism: Activation of this receptor contributes to pain modulation through different pathways than traditional opioids, potentially reducing side effects associated with opioid use.

The interaction with these receptors has been quantified in pharmacological studies demonstrating significant potency and efficacy in pain models .

Physical and Chemical Properties Analysis

Cebranopadol exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited water solubility.
  • Stability: The compound shows stability under physiological conditions, which is beneficial for therapeutic applications.
  • Pharmacokinetics: Key pharmacokinetic parameters include:
    • Half-life: Approximately 4 hours.
    • Clearance rate: High clearance observed in animal models.
    • Bioavailability: Low oral bioavailability (approximately 4%) indicates that intravenous administration may be more effective .
Applications

Cebranopadol is primarily being investigated for its potential applications in pain management:

  • Chronic Pain Treatment: It is being developed as a treatment option for patients suffering from severe chronic pain conditions, including neuropathic pain.
  • Research Tool: Due to its unique mechanism of action, Cebranopadol serves as a valuable tool in pharmacological research aimed at understanding pain pathways and developing new analgesics .

Properties

CAS Number

863513-91-1

Product Name

Cebranopadol

IUPAC Name

6-fluoro-N,N-dimethyl-1'-phenylspiro[4,9-dihydro-3H-pyrano[3,4-b]indole-1,4'-cyclohexane]-1'-amine

Molecular Formula

C24H27FN2O

Molecular Weight

378.5 g/mol

InChI

InChI=1S/C24H27FN2O/c1-27(2)23(17-6-4-3-5-7-17)11-13-24(14-12-23)22-19(10-15-28-24)20-16-18(25)8-9-21(20)26-22/h3-9,16,26H,10-15H2,1-2H3

InChI Key

CSMVOZKEWSOFER-UHFFFAOYSA-N

SMILES

CN(C)C1(CCC2(CC1)C3=C(CCO2)C4=C(N3)C=CC(=C4)F)C5=CC=CC=C5

Solubility

Soluble in DMSO, not in water

Synonyms

GRT-6005; GRT 6005; GRT6005; Cebranopadol

Canonical SMILES

CN(C)C1(CCC2(CC1)C3=C(CCO2)C4=C(N3)C=CC(=C4)F)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.